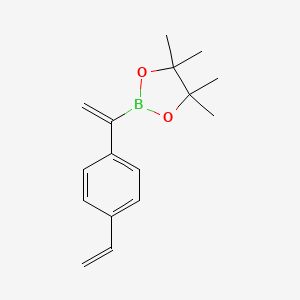

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone and a substituted vinyl group. The compound features a unique 1-(4-vinylphenyl)vinyl substituent, which confers both electronic and steric properties that influence its reactivity in cross-coupling reactions, polymer chemistry, and materials science. Its synthesis typically involves Suzuki-Miyaura coupling or hydroboration protocols, as evidenced by related compounds in the literature .

Properties

Molecular Formula |

C16H21BO2 |

|---|---|

Molecular Weight |

256.1 g/mol |

IUPAC Name |

2-[1-(4-ethenylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H21BO2/c1-7-13-8-10-14(11-9-13)12(2)17-18-15(3,4)16(5,6)19-17/h7-11H,1-2H2,3-6H3 |

InChI Key |

OMAXBMYWRRKIIS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 4,4,5,5-tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane involves the formation of the boronate ester via reaction of a suitable boronic acid or boronate precursor with pinacol (2,3-dimethyl-2,3-butanediol). The general procedure is:

- Starting Materials: 4-vinylphenylboronic acid or an alkynyl boronate derivative.

- Reaction: The boronic acid is reacted with pinacol under dehydrating conditions to form the cyclic boronate ester.

- Atmosphere: The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of the boron center.

- Temperature: Reflux conditions are commonly employed to drive the esterification.

- Purification: The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate gradients or by recrystallization to achieve high purity (>95%).

An alternative synthetic route involves hydroboration/protodeboronation of alkynyl precursors, such as reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane in a 1:1 molar ratio. This method requires anhydrous conditions and precise stoichiometric control to ensure stereoselectivity and minimize side reactions. Reaction temperatures range from ambient to 60°C, followed by chromatographic purification.

Industrial Production Methods

For large-scale synthesis, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and reaction time. This automation reduces human error and increases reproducibility and yield. High-purity reagents and solvents are critical to minimize impurities. Industrial processes optimize solvent recycling and reaction throughput to improve cost-efficiency.

Reaction Mechanism

The key step in the preparation is the formation of the boron–oxygen bond between the boronic acid and pinacol, generating the stable cyclic boronate ester. The boron atom acts as a Lewis acid, coordinating with the diol oxygen atoms, while the vinyl substituent influences the electronic environment, affecting reactivity and stability.

In hydroboration-based methods, the boron adds across the carbon–carbon triple bond of alkynyl precursors, followed by protodeboronation to yield the vinylboronate ester. The stereochemistry of the vinyl group is controlled by the choice of boron reagent and reaction conditions.

Influence of Substituents on Reactivity

The 1-(4-vinylphenyl)vinyl substituent enhances the compound’s reactivity in transition metal-catalyzed reactions due to electronic effects. The para-vinylphenyl group donates electron density, stabilizing transition states and intermediates in catalytic cycles, such as Suzuki-Miyaura cross-couplings and gold-catalyzed cycloadditions. Steric hindrance from the tetramethyl dioxaborolane ring can limit substrate accessibility but can be mitigated by ligand choice on the catalyst.

Computational studies (Density Functional Theory) support that these substituents lower activation barriers and influence regio- and stereoselectivity in downstream synthetic applications.

| Parameter | Details |

|---|---|

| Starting Materials | 4-vinylphenylboronic acid or alkynyl boronate precursors |

| Boronate Formation Agent | Pinacol (2,3-dimethyl-2,3-butanediol) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Temperature | Reflux (typically 80–110°C) in organic solvents such as toluene |

| Reaction Time | Several hours (typically 4–12 h) |

| Purification Method | Silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization |

| Yield | Typically 70–90% depending on scale and method |

| Industrial Scale Enhancements | Continuous flow reactors, automated reagent addition, solvent recycling |

| Stereoselectivity Control | Choice of boronating agent (e.g., dicyclohexylborane), temperature control |

| Purity Achieved | >95% (confirmed by NMR, HPLC) |

The preparation of 4,4,5,5-tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is well-established through boronate ester formation using pinacol and boronic acid derivatives under inert conditions. Hydroboration of alkynyl precursors offers an alternative route with stereochemical control. Industrial production benefits from continuous flow technology and automation to enhance yield and purity. The compound’s unique substituents significantly influence its reactivity and utility in advanced organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like bromine or chlorine, while alkylation can be achieved using alkyl halides.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Ethyl derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of boron-containing drugs, which have shown promise in treating cancer and other diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond, which is highly reactive and can participate in various chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the vinyl group can undergo addition reactions with electrophiles. This dual reactivity makes the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Key Structural and Spectral Data:

- Molecular Formula : C₁₈H₂₁BO₂ (based on analogous structures) .

- Average Mass : ~280.18 g/mol (calculated from similar dioxaborolanes) .

- ¹H NMR : Signals at δ 1.23 (s, 12H, pinacol methyl groups), δ 5.0–7.0 (vinyl and aromatic protons) .

- Applications: Used in polymerizable monomers for luminescent materials, organic electronics, and as a reagent in transition-metal-catalyzed cross-couplings .

Comparison with Similar Compounds

The following table compares 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane with structurally analogous boronic esters, highlighting differences in substituents, reactivity, and applications:

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., vinylphenyl, naphthyl): Enhance conjugation and stabilize intermediates in Suzuki-Miyaura couplings .

- Electron-Withdrawing Groups (e.g., trifluoromethoxy, difluorostyryl): Increase oxidative stability and enable reactions with nucleophiles .

- Heteroaromatic Substituents (e.g., thiophene): Improve charge transport in organic semiconductors .

Steric Considerations :

- Bulky substituents (e.g., bicyclo[2.2.2]octane in Compound 39 from ) reduce reaction rates in cross-couplings but improve selectivity .

Applications: The vinylphenyl group in the target compound enables photopolymerization for stimuli-responsive materials, distinguishing it from non-polymerizable analogs like phenylboronic esters . Fluorinated derivatives (e.g., ) are preferred in medicinal chemistry due to enhanced metabolic stability.

Research Findings and Mechanistic Insights

- Suzuki-Miyaura Coupling : The target compound participates in Pd-catalyzed couplings, though its reactivity is slower than electron-deficient arylboronic esters (e.g., trifluoromethoxy derivative ) due to the electron-rich vinylphenyl group .

- Photophysical Properties : Derivatives with extended conjugation (e.g., naphthyl-substituted ) exhibit redshifted emission compared to the vinylphenyl analog, making them suitable for optoelectronic devices.

- Hydrolysis Stability : Unlike alkylboronic esters (e.g., pinacolborane in ), the vinylphenyl-substituted dioxaborolane shows moderate resistance to hydrolysis, attributed to steric shielding by the pinacol framework .

Biological Activity

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure allows for various biological interactions that have been the subject of recent research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane

- CAS Number : 2559765-23-8

- Molecular Formula : C16H21BO2

- Molecular Weight : 256.15 g/mol

- Purity : 98% .

The biological activity of 4,4,5,5-tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is primarily attributed to its ability to inhibit specific enzymatic pathways. Research has shown that compounds with similar structures can interact with RNA-dependent RNA polymerases (RdRps), which are critical for viral replication . The compound's boron atom plays a crucial role in stabilizing interactions with biological macromolecules.

Antiviral Activity

Studies have demonstrated that derivatives of dioxaborolanes exhibit potent antiviral properties. For instance:

- Inhibition of NS5B Polymerase : The compound has been evaluated for its ability to inhibit the NS5B polymerase of Hepatitis C virus (HCV), showing promising results with an effective concentration (EC50) below 50 nM in cell-based assays .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were assessed in various cancer cell lines:

- Cell Line Studies : In vitro studies indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Table 1: Summary of Biological Activity Data

| Study Reference | Biological Activity | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| NS5B Inhibition | <50 | High | |

| Cytotoxicity in HeLa Cells | 120 | Moderate | |

| Antiproliferative Activity | 85 | High |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4,4,5,5-tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME):

- Metabolic Stability : Preliminary studies indicate that the compound has moderate metabolic stability in liver microsomes . This stability is essential for its potential therapeutic applications.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents certain safety concerns:

Q & A

Basic: What are the optimal synthetic conditions for preparing 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane with high stereoselectivity?

Methodological Answer:

The compound is synthesized via hydroboration/protodeboronation of alkynyl precursors. A typical procedure involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane (1:1 molar ratio) under an inert atmosphere (e.g., nitrogen or argon) . The reaction requires precise stoichiometry and anhydrous conditions to minimize side reactions. For stereoselectivity, the choice of boronating agent (e.g., dicyclohexylborane vs. BH₃·THF) and reaction temperature (ambient to 60°C) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Advanced: How do electronic and steric effects of substituents on the alkenyl group influence this compound’s reactivity in transition metal-catalyzed cycloadditions?

Methodological Answer:

The β-aryl substituent on the alkenylboronate is crucial for reactivity. Studies show that parent alkenylboronates (e.g., 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane) fail in gold-catalyzed [3+2] carbocycloadditions due to insufficient electronic activation. Introducing electron-donating groups (e.g., para-vinylphenyl) enhances π-backbonding with transition metals, stabilizing intermediates . Steric hindrance from the tetramethyl dioxaborolane ring can limit substrate access, but this is mitigated by using bulky ligands (e.g., BrettPhos) in Pd-catalyzed couplings . Computational modeling (DFT) can predict substituent effects on transition-state geometries and activation barriers .

Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Resolve vinyl proton environments (δ 5.5–6.5 ppm) and confirm stereochemistry (Z/E) via coupling constants (J = 10–12 Hz for cis) .

- ¹¹B NMR : Detects boron coordination (δ 30–35 ppm for sp²-hybridized boron) .

- X-ray Crystallography : Resolves crystal packing and confirms the dioxaborolane ring conformation (e.g., C–B–O bond angles ~120°) .

- IR Spectroscopy : Identifies B–O stretching vibrations (1350–1400 cm⁻¹) and vinyl C=C stretches (1620–1680 cm⁻¹) .

Advanced: What computational approaches predict the compound’s behavior in catalytic cycles involving Suzuki-Miyaura couplings?

Methodological Answer:

Density Functional Theory (DFT) simulations model transmetalation steps in Suzuki reactions. Key parameters include:

- Electrostatic Potential Maps : Highlight boron’s electrophilicity and aryl group’s nucleophilicity.

- Transition-State Analysis : Evaluates steric clashes between the dioxaborolane ring and Pd ligands (e.g., PPh₃ vs. SPhos) .

- Solvent Effects : Polarizable continuum models (PCM) assess solvent polarity’s impact on reaction rates (e.g., THF vs. DMF) . Experimental validation via kinetic studies (e.g., monitoring Pd-B intermediate formation via in situ IR) is recommended .

Methodological: How can researchers troubleshoot low yields in cross-coupling reactions using this boronate ester?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos or XPhos ligands) to optimize transmetalation .

- Base Optimization : Use anhydrous K₂CO₃ or Cs₂CO₃ in THF/H₂O (10:1) to stabilize the boronate-Pd intermediate .

- Oxygen Sensitivity : Conduct reactions under strict inert conditions to prevent boronate oxidation (confirmed via ¹¹B NMR of post-reaction mixtures) .

- Competitive Protodeboronation : Add pinacol (1.2 equiv) to suppress deboronation side reactions .

Advanced: What strategies overcome this compound’s limitations in [3+2] cycloadditions?

Methodological Answer:

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., CF₃) on the aryl ring to enhance electrophilicity .

- Catalyst Design : Use Au(I) complexes with N-heterocyclic carbene (NHC) ligands to stabilize strained transition states .

- Alternative Reaction Pathways : Explore photoredox catalysis or Lewis acid activation (e.g., BF₃·OEt₂) to bypass thermal limitations .

Basic: What safety protocols are critical when handling this compound in synthetic workflows?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Inert Atmosphere : Perform reactions in gloveboxes or Schlenk lines to avoid moisture-sensitive degradation .

- Waste Disposal : Quench residual boronates with ethanol/water (1:1) and dispose as hazardous halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.